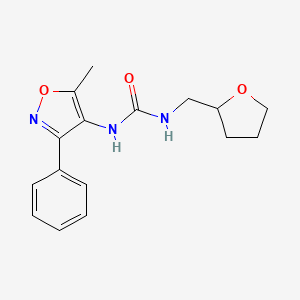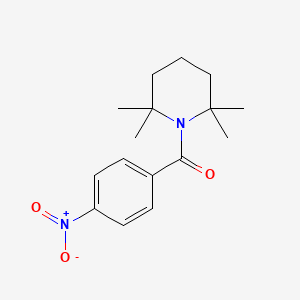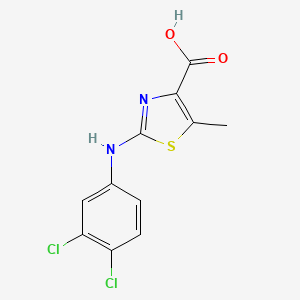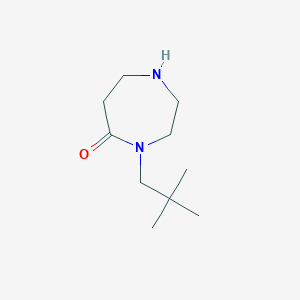![molecular formula C12H17Cl3O2Si B1408383 3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol CAS No. 1781241-34-6](/img/structure/B1408383.png)
3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol
概要
説明
Tert-butyldimethylsilyl (TBDMS) ethers are commonly used in organic chemistry as protective groups for alcohols . They are known for their stability and can be removed under mild conditions .
Synthesis Analysis
TBDMS ethers can be synthesized by reacting alcohols with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base . The reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) .Molecular Structure Analysis
The molecular structure of TBDMS ethers generally consists of a silicon atom bonded to a tert-butyl group and two methyl groups, as well as an oxygen atom that links the silyl group to the rest of the molecule .Chemical Reactions Analysis
TBDMS ethers can participate in a variety of chemical reactions. They can act as both aldol donors and acceptors in the stereocontrolled production of certain compounds . They are also stable to aqueous base, but can be converted back to the alcohols under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of TBDMS ethers can vary depending on the specific compound. For example, 3-(tert-Butyldimethylsiloxy)propionaldehyde is a liquid at room temperature, with a density of 0.892 g/mL at 25 °C .科学的研究の応用
Nucleophilic Reagent for Introduction of Protected Bivalent Sulfur
- Study: "[(tert-Butyldimethylsilyl)oxy]methanethiol and [(tert-butyldiphenylsilyl)oxy]methanethiol—nucleophilic protected H2S equivalents" by Dong, Clive, and Gao (2015) in Tetrahedron Letters.
- Application: This study describes the use of a similar compound as a nucleophilic reagent for introducing a protected bivalent sulfur, which is complementary to an electrophilic reagent (Dong, Clive, & Gao, 2015).
Polymerization of Oligo(ethylene glycol) Methacrylates
- Study: "Synthesis of Water-Soluble Polymethacrylates by Living Anionic Polymerization of Trialkylsilyl-Protected Oligo(ethylene glycol) Methacrylates" by Ishizone, Han, Okuyama, and Nakahama (2003) in Macromolecules.
- Application: This research demonstrates the anionic polymerization of novel tert-butyldimethylsilyl-protected oligo(ethylene glycol) methacrylates, yielding polymers with predictable molecular weights and narrow distributions (Ishizone, Han, Okuyama, & Nakahama, 2003).
Synthesis of Well-Defined Poly(2-hydroxyethyl methacrylate)
- Study: "Protection and polymerization of functional monomers, 23. Synthesis of well‐defined poly(2‐hydroxyethyl methacrylate)" by Mori, Wakisaka, Hirao, and Nakahama (1994) in Macromolecular Chemistry and Physics.
- Application: The anionic polymerizations of protected forms of 2-hydroxyethyl methacrylate, including a compound similar to the one , were used to create stable living polymers and di- and triblock copolymers (Mori, Wakisaka, Hirao, & Nakahama, 1994).
Synthesis and Optical Properties of Silicon-Containing Molecules
- Study: "Synthesis and optical properties of H-shaped silicon-containing molecule with bithiophene units" by Naka, Fukuda, Jahana, Ohshita, Kobayashi, and Ishikawa (2013) in the Journal of Organometallic Chemistry.
- Application: This research focused on the synthesis and study of the optical properties of an H-shaped molecule, which includes tert-butyldimethylsilyl groups, demonstrating its potential in material science (Naka et al., 2013).
Ultrasonic-Assisted Deprotection of tert-Butyldimethylsilyl Ethers
- Study: "Ultrasonic-Assisted Deprotection of tert-Butyldimethylsilyl Ethers with Bromotrichloromethane in Methanol" by Sun, Gong, and Sun (2013) in Advanced Materials Research.
- Application: The study describes a method for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers, indicating its utility in chemical synthesis (Sun, Gong, & Sun, 2013).
作用機序
Target of Action
Similar compounds have been used as intermediates in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that similar compounds can act as both an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Biochemical Pathways
It’s known that similar compounds can introduce propanol functionality to many pharmaceuticals .
Pharmacokinetics
It’s known that similar compounds have a boiling point of 195°c at 760 mmhg, a density of 0892 g/mL at 25 °C, and a refractive index of 1416 .
Result of Action
It’s known that similar compounds can be used as intermediates in the synthesis of various pharmaceuticals .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl3O2Si/c1-12(2,3)18(4,5)17-11-8(14)6-7(13)10(16)9(11)15/h6,16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEPKSKCYVBFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C(=C1Cl)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164463 | |
| Record name | Phenol, 2,4,6-trichloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1781241-34-6 | |
| Record name | Phenol, 2,4,6-trichloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1781241-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,4,6-trichloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(9-Isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1408304.png)
![4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B1408306.png)
![7-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B1408307.png)

![2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine](/img/structure/B1408313.png)





![[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine](/img/structure/B1408321.png)
